molecular formula C15H18N4O2S2 B2550380 1-Tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 898462-35-6

1-Tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2550380
CAS RN: 898462-35-6
M. Wt: 350.46
InChI Key: RCQXDBIPRCRINM-UHFFFAOYSA-N
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Description

The compound 1-Tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The tert-butyl group attached to the urea moiety suggests that the compound could have sterically hindered properties, which may influence its reactivity and physical characteristics.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 1-Tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea, they offer insights into related compounds. For instance, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one involves urea as a leaving group, which is exchanged for an S-CH2-CH2-S fragment in a 45% yield . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with appropriate modifications to incorporate the phenacylsulfanyl and thiadiazole groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with other functional groups within the molecule. In the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring . This interaction could be indicative of the behavior of the sulfonyl and thiadiazole groups in the compound of interest, potentially affecting its chemical reactivity and molecular conformation.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea would be influenced by its molecular structure. The tert-butyl group could confer increased hydrophobicity and lower solubility in polar solvents, while the thiadiazole ring could contribute to the compound's stability and potential biological activity. The strong interaction between functional groups, as seen in related compounds , could also affect the melting point, boiling point, and other physical properties. However, specific data on these properties for the compound is not provided in the papers.

Scientific Research Applications

Synthesis Methods

A straightforward and efficient method has been developed for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds under solvent conditions using microwave irradiation, which yields products in satisfactory outcomes. This method offers a more convenient approach compared to conventional heating, highlighting its significance in the synthesis of thiadiazolyl urea derivatives (Kejian Li & Wenbin Chen, 2008).

Herbicidal Activity

The compound "1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea" has been investigated for its strong herbicidal activities among thiadiazolylurea derivatives. Its selectivity was found between barley (tolerant) and wheat (susceptible) plants. The selective activity is attributed mainly to the difference in rates of N-demethylation, offering insights into the mechanisms of selective action of thiadiazolyl urea herbicides (I. N. Lee & K. Ishizuka, 1976).

Alternative Synthesis Routes

Research into safer and environmentally friendly synthetic chemistry has led to the use of phosgene substitutes in the production of urea derivatives. This approach aims to minimize the use and production of hazardous materials, making the synthesis of compounds like 1-tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea more sustainable and safer (F. Bigi, R. Maggi, & G. Sartori, 2000).

Insecticidal Activity

The introduction of thiadiazole structures into N-tert-butyl-N,N'-diacylhydrazines, a class of nonsteroidal ecdysone agonists, has shown promising insecticidal activities. This innovation indicates the potential of thiadiazolyl urea compounds in developing environmentally benign pest regulators (Huan Wang et al., 2011).

properties

IUPAC Name

1-tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-15(2,3)17-12(21)16-13-18-19-14(23-13)22-9-11(20)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXDBIPRCRINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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